![molecular formula C29H34Cl2FN3O3 B612083 (2'R,3S,4'S,5'R)-6-Chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-2-oxospiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide CAS No. 1303607-07-9](/img/structure/B612083.png)
(2'R,3S,4'S,5'R)-6-Chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-2-oxospiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide
Vue d'ensemble
Description
MI-773 is a new small molecule inhibitor of the MDM2-p53 interaction, binds to MDM2 with high affinity (Ki=0.88 nM) and blocks the p53-MDM2 interaction. MI-773 is an isomer of MI-77301 (SAR405838).
Applications De Recherche Scientifique
Neuroblastoma Treatment
MI-773 has been studied for its potential in treating neuroblastoma, a common pediatric malignancy. The compound disrupts the MDM2/p53 axis, leading to the downregulation of INSM1, which is crucial for neuroblastoma cell viability. Treatment with MI-773 resulted in potent suppression of proliferation, induction of apoptosis, and cell cycle arrest in neuroblastoma cells .
p53 Pathway Modulation
The compound effectively rescues TP53 expression and regulates p53 pathways, which are often disrupted in cancer cells. By restoring p53 function, MI-773 can induce apoptosis in cells with wild-type p53, making it a viable strategy for cancer treatment where p53 functions are intact .
Chemo-resistance Overcoming
Research has indicated that MI-773 can augment the cytotoxic effects of doxorubicin (Dox), a common chemotherapy drug. This suggests that MI-773 could be used to overcome chemo-resistance in cancer treatments, enhancing the efficacy of existing chemotherapy regimens .
Apoptosis Induction
MI-773 has been shown to cause significant apoptosis in cancer cells. This is particularly important for the treatment of tumors where somatic mutations of tumor suppressor genes like p53 are rare, and thus, the downstream functions of p53 are still intact .
Pharmacogenomics Characterization
Studies have explored the pharmacogenomic profile of MI-773, identifying candidate tumors that could be responsive to treatment with this compound. This approach helps in personalizing cancer therapy, ensuring that patients receive the most effective treatment based on their genetic makeup .
G2/M Phase Checkpoint Regulation
MI-773 has been associated with the significant downregulation of genes involved in the G2/M phase checkpoint of the cell cycle. This regulation is crucial for controlling cell division and preventing the proliferation of cancerous cells .
Potential in Adult Cancer Treatment
While primarily studied in pediatric cancers, MI-773 also holds potential for treating adult malignancies. Its mechanism of action through the MDM2/p53 axis is relevant for adult tumors, expanding the scope of its application beyond pediatric oncology .
Stand-alone Therapy
The compound may serve not only as an adjunct to current chemotherapeutic regimens but also as a stand-alone therapy. Its high selectivity and blockade affinity for the interaction between MDM2 and TP53 make it a promising candidate for monotherapy in certain cancer types .
Mécanisme D'action
MI-773, also known as (2’R,3S,4’S,5’R)-6-Chloro-4’-(3-chloro-2-fluorophenyl)-2’-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-2-oxospiro[3H-indole-3,3’-pyrrolidine]-5’-carboxamide, is a small-molecule inhibitor with significant potential in cancer therapy . This article will delve into the various aspects of its mechanism of action.
Target of Action
The primary target of MI-773 is the mouse double minute 2 (MDM2) proto-oncogene . MDM2 is a ubiquitin ligase that primarily regulates the expression of p53, a transcription factor involved in cell cycle regulation, apoptotic cell death, and maintenance of genetic stability . MDM2 facilitates p53 proteasomal degradation, making it an attractive target for cancer therapy .
Mode of Action
MI-773 acts as a potent MDM2-p53 protein-protein interaction (PPI) inhibitor . It blocks the interaction between MDM2 and p53, thereby stabilizing p53 function . Upon stress such as DNA damage, the protein-protein interaction between p53 and MDM2 is disrupted, resulting in elevated p53 levels, cell cycle arrest, DNA repair, or elimination by apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by MI-773 is the p53 signaling pathway . By inhibiting the MDM2-p53 interaction, MI-773 allows p53 to accumulate and exert its tumor suppressor functions. This leads to cell cycle arrest, DNA repair, or apoptosis, depending on the extent of DNA damage .
Result of Action
MI-773 exhibits pronounced selectivity and moderate potency, with anti-tumor activity observed in about 15% of the cell lines tested . The most sensitive tumor types were melanoma, sarcoma, renal and gastric cancers, leukemia, and lymphoma . It’s worth noting that tumor cell lines with mutated TP53 were found to be more resistant to MI-773 than those with wild type TP53 .
Action Environment
The efficacy of MI-773 is influenced by the genetic makeup of the tumor cells. In silico biomarker investigations revealed that the TP53 mutation status plus the aggregated expression levels of 11 genes involved in the p53 signaling pathway predicted sensitivity or resistance of cell lines to inhibitors of p53-MDM2 interactions . This suggests that the genetic environment of the tumor cells plays a significant role in the action and efficacy of MI-773.
Propriétés
IUPAC Name |
(2'R,3S,3'S,5'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34Cl2FN3O3/c1-28(2,3)14-22-29(19-12-7-15(30)13-21(19)34-27(29)38)23(18-5-4-6-20(31)24(18)32)25(35-22)26(37)33-16-8-10-17(36)11-9-16/h4-7,12-13,16-17,22-23,25,35-36H,8-11,14H2,1-3H3,(H,33,37)(H,34,38)/t16?,17?,22-,23+,25-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKAKZRYYDCJDU-YJRDPZTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H]1[C@]2([C@H]([C@@H](N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34Cl2FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2'R,3S,4'S,5'R)-6-Chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-2-oxospiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



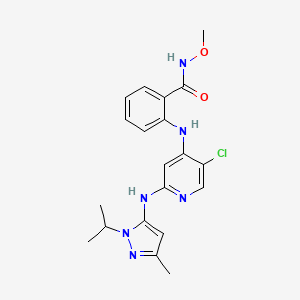

![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)
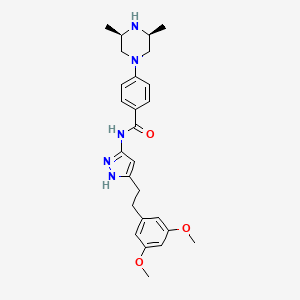



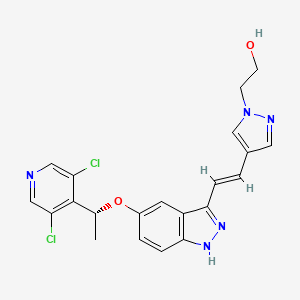
![Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate](/img/structure/B612013.png)

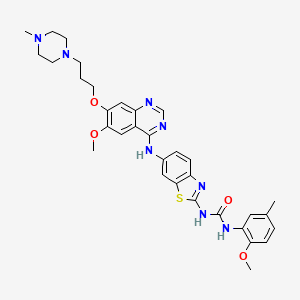

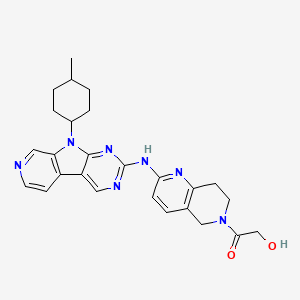
![3-(1,3-Benzoxazol-2-yl)-5-[1-(4-piperidyl)pyrazol-4-yl]pyridin-2-amine](/img/structure/B612024.png)